molecular formula C21H23F3N2O B2431728 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide CAS No. 2309587-82-2

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2431728
CAS No.: 2309587-82-2
M. Wt: 376.423
InChI Key: HJTGKEMGRRGKNC-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that features a benzamide core with a phenyl group and a piperidine ring substituted with a trifluoroethyl group

Properties

IUPAC Name

4-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c22-21(23,24)15-26-12-10-16(11-13-26)14-25-20(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTGKEMGRRGKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The biphenyl structure may enhance the binding affinity to cancer-related targets.

Neurological Applications

Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. The trifluoroethyl group may improve the pharmacokinetic profile of the compound.

Enzyme Inhibition

The carboxamide group is often associated with enzyme inhibition properties. Compounds similar to N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound can be approached through various methods:

  • Stepwise Synthesis: Starting from commercially available piperidine derivatives and biphenyl carboxylic acids.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between the piperidine and biphenyl components.
  • Optimization Techniques: Employing purification methods such as recrystallization or chromatography to enhance yield and purity.

Case Study 1: Anticancer Activity

In a study evaluating piperidine derivatives for anticancer activity, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction mediated by specific receptor interactions.

Case Study 2: Neurological Effects

Another investigation focused on the neurological applications of piperidine-based compounds showed promising results in reducing anxiety-like behaviors in animal models. The modification with trifluoroethyl was noted to enhance the efficacy compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications. Its trifluoroethyl group enhances its metabolic stability and bioavailability compared to similar compounds.

Biological Activity

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure. The compound features a trifluoroethyl group attached to a piperidine ring, which is further linked to a biphenyl carboxamide moiety. This configuration is believed to enhance its binding affinity and selectivity towards specific biological targets.

The molecular formula of this compound is C19H22F3N3OC_{19}H_{22}F_3N_3O, with a molecular weight of approximately 373.39 g/mol. The presence of the trifluoroethyl group contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The trifluoroethyl group may enhance the compound's binding properties, allowing for effective inhibition or modulation of target proteins. Research has indicated that compounds with similar structures can interact with various biological pathways, including those involved in cancer proliferation and signal transduction.

Binding Affinity and Inhibition

Studies have shown that derivatives of similar compounds can exhibit potent inhibitory activity against specific targets. For instance:

  • Menin Interaction : A related compound demonstrated strong binding to menin with a dissociation constant (KdK_d) of 24 nM and an IC50 value of 31 nM for inhibiting menin's interaction with MLL (mixed lineage leukemia) .
Target Binding Affinity (Kd) Inhibition Concentration (IC50)
Menin24 nM31 nM

Selectivity and Off-target Activity

In profiling studies, compounds similar to this compound exhibited minimal off-target activity when tested against various kinases and GPCRs (G protein-coupled receptors) . This selectivity is crucial for minimizing side effects in therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that compounds with structural similarities can inhibit the proliferation of cancer cells at submicromolar concentrations. For example, one study reported growth inhibition (GI50) values as low as 0.55 µM in MLL-AF9 leukemia cells . This suggests that this compound could potentially serve as a lead compound for developing new anticancer therapies.

Metabolic Stability

The metabolic stability of the compound is also an important factor influencing its biological activity. Variations in chemical structure can lead to significant differences in stability and cellular permeability. For instance, modifications that increase polarity have been shown to enhance cellular uptake and efficacy in cancer cell lines .

Q & A

Basic: What synthetic routes and purification strategies are effective for synthesizing N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide?

Answer:
The compound is synthesized via coupling reactions between activated biphenyl-4-carboxylic acid derivatives (e.g., acid chlorides) and the trifluoroethyl-piperidine amine intermediate. Key steps include:

  • Amide Coupling : Use of coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF .
  • Purification : Automated flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization for high-purity isolation. Yields typically range from 50–84%, depending on substituent steric effects .
  • Trifluoroethylation : Alkylation of piperidine precursors with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, with trifluoroethyl signals at δ ~3.5 ppm (piperidine-CH₂) and δ ~70 ppm (CF₃) in 19^19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 447.18) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolves piperidine-biphenyl dihedral angles and hydrogen-bonding networks .

Basic: What in vitro assays are used to evaluate its biological activity, and what key parameters are measured?

Answer:

  • EZH2 Inhibition : Biochemical IC₅₀ determination via histone H3K27me3 ELISA (reported IC₅₀ = 2 nM for CPI-1205, a structural analog) .
  • Cellular Potency : EC₅₀ in cancer cell lines (e.g., Karpas-422 lymphoma) using viability assays (Alamar Blue) or qRT-PCR for PRC2 target genes .
  • Selectivity Profiling : Kinase panels and epigenetic enzyme assays (e.g., DOT1L, G9a) to confirm EZH2 specificity .

Advanced: How do structure-activity relationship (SAR) studies guide optimization of this compound for enhanced potency?

Answer:

  • Piperidine Modifications : Trifluoroethyl substitution enhances metabolic stability vs. ethyl or methyl groups. Bulky groups (e.g., phenethyl) reduce cell permeability .
  • Biphenyl Substituents : Electron-withdrawing groups (e.g., -CF₃) improve target binding affinity, while methoxy groups increase solubility but reduce potency .
  • Amide Linkers : Replacing carboxamide with sulfonamide decreases EZH2 binding (ΔIC₅₀ >10-fold), highlighting the critical role of hydrogen bonding .

Advanced: What mechanistic insights have been gained from co-crystal structures of this compound with PRC2?

Answer:
Co-crystallization with PRC2 (PDB: 5LS6) reveals:

  • Binding Pocket : The trifluoroethyl group occupies a hydrophobic cleft near EZH2's SET domain, while the biphenyl moiety engages π-π stacking with Phe694 .
  • Catalytic Inhibition : Direct competition with S-adenosylmethionine (SAM) cofactor, confirmed by SAM displacement assays .
  • Allosteric Effects : Conformational changes in the SET domain reduce H3K27me3 processivity .

Advanced: What in vivo models demonstrate its efficacy, and how are dosing regimens optimized?

Answer:

  • Xenograft Models : Karpas-422 lymphoma models show tumor growth inhibition (TGI >80%) at 160 mg/kg BID (oral), with correlative H3K27me3 reduction in tumors .
  • Pharmacokinetics (PK) : Dose escalation studies in rodents determine bioavailability (~40%) and half-life (~4 hr). Formulation with cyclodextrin improves solubility .
  • Toxicology : MTD (maximum tolerated dose) established via ALT/AST monitoring and histopathology .

Advanced: How do researchers address discrepancies in reported synthetic yields or biological activities?

Answer:

  • Reproducibility Checks : Strict control of reaction conditions (e.g., moisture, temperature) and amine intermediate purity .
  • Crystallographic Validation : Compare experimental vs. predicted dihedral angles to rule out conformational isomers .
  • Batch Analysis : LC-MS/MS to detect trace impurities (e.g., de-fluorinated byproducts) that may skew bioactivity .

Advanced: What computational tools predict its metabolic stability and off-target interactions?

Answer:

  • Docking Simulations : AutoDock Vina models ligand-EZH2 interactions, validated by mutagenesis (e.g., EZH2 Y726A mutation reduces binding 100-fold) .
  • MD Simulations : AMBER-based trajectories predict trifluoroethyl group flexibility and solvent exposure .
  • ADMET Predictors : SwissADME estimates CYP3A4/2D6 metabolism and BBB permeability (logP = 3.2) .

Advanced: What toxicological assessments are prioritized during preclinical development?

Answer:

  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM acceptable) .
  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal aberrations .
  • Hepatotoxicity : Primary hepatocyte assays (e.g., CYP450 induction) and in vivo ALT/AST monitoring .

Advanced: How are structural analogs used to mitigate toxicity while retaining efficacy?

Answer:

  • Fluorine Scanning : Replace trifluoroethyl with difluoroethyl or cyclopropane to reduce metabolic oxidation .
  • Prodrug Strategies : Phosphate esters improve solubility and reduce hepatic first-pass effects .
  • Piperidine Alternatives : Azetidine or pyrrolidine rings lower hERG affinity while maintaining EZH2 potency .

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